5-Bromo-2-fluorocinnamic acid 5-Bromo-2-fluorocinnamic acid
Brand Name: Vulcanchem
CAS No.: 202865-71-2
VCID: VC7876169
InChI: InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
SMILES: C1=CC(=C(C=C1Br)C=CC(=O)O)F
Molecular Formula: C9H6BrFO2
Molecular Weight: 245.04 g/mol

5-Bromo-2-fluorocinnamic acid

CAS No.: 202865-71-2

Cat. No.: VC7876169

Molecular Formula: C9H6BrFO2

Molecular Weight: 245.04 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluorocinnamic acid - 202865-71-2

Specification

CAS No. 202865-71-2
Molecular Formula C9H6BrFO2
Molecular Weight 245.04 g/mol
IUPAC Name (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Standard InChI Key ROTBALNVXDGIQY-DAFODLJHSA-N
Isomeric SMILES C1=CC(=C(C=C1Br)/C=C/C(=O)O)F
SMILES C1=CC(=C(C=C1Br)C=CC(=O)O)F
Canonical SMILES C1=CC(=C(C=C1Br)C=CC(=O)O)F

Introduction

Structural and Molecular Characteristics

Chemical Structure

5-Bromo-2-fluorocinnamic acid consists of a cinnamic acid backbone (C6H5CH=CHCOOH\text{C}_6\text{H}_5-\text{CH}=\text{CH}-\text{COOH}) with substituents at positions 2 (fluorine) and 5 (bromine) on the aromatic ring (Figure 1). The trans (EE) configuration is predominant due to steric and electronic factors .

Molecular Formula: C9H6BrFO2\text{C}_9\text{H}_6\text{BrFO}_2
Molecular Weight: 245.05 g/mol
IUPAC Name: (EE)-3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid

Spectroscopic Data

  • IR Spectrum: Key peaks include ν(O-H)\nu(\text{O-H}) (2500–3000 cm1^{-1}), ν(C=O)\nu(\text{C=O}) (1680–1700 cm1^{-1}), and aromatic ν(C-Br)\nu(\text{C-Br}) (550–650 cm1^{-1}) .

  • Mass Spectrum: Molecular ion peak at m/zm/z 243.95 (M+^+) with fragments corresponding to Br+\text{Br}^+ (79/81) and CO2H+\text{CO}_2\text{H}^+ (45) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via Knoevenagel condensation between 5-bromo-2-fluorobenzaldehyde and malonic acid in the presence of a catalytic base (e.g., pyridine) :

5-Bromo-2-fluorobenzaldehyde+Malonic acidBase5-Bromo-2-fluorocinnamic acid\text{5-Bromo-2-fluorobenzaldehyde} + \text{Malonic acid} \xrightarrow{\text{Base}} \text{5-Bromo-2-fluorocinnamic acid}

Alternative methods include palladium-catalyzed cross-coupling reactions, though these are less commonly reported .

Key Precursors

  • 5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5): A critical intermediate with commercial availability .

  • Malonic acid: Facilitates the elongation of the carbon chain via decarboxylation .

Physicochemical Properties

Physical Properties

PropertyValueSource
Melting Point195–199 °C
Boiling Point336 °C (predicted)
Density1.6228–1.685 g/cm³
Refractive Index1.4240 (estimate)
SolubilityInsoluble in water; soluble in organic solvents (e.g., DMSO, ethanol)

Chemical Properties

  • Acidity: pKa4.14\text{p}K_a \approx 4.14 (carboxylic acid group) .

  • Reactivity:

    • Undergoes electrophilic substitution at the aromatic ring (e.g., nitration, sulfonation).

    • Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) via the bromine substituent .

    • The double bond is susceptible to hydrogenation, yielding saturated derivatives .

Applications in Research and Industry

Pharmaceutical Intermediates

  • Serves as a precursor for fluorinated drug candidates, leveraging the metabolic stability imparted by fluorine .

  • Used in synthesizing inhibitors of lignin polymerization (e.g., β-fluoroconiferin) .

Material Science

  • Incorporated into liquid crystals and coordination polymers due to its planar structure and halogen bonding capabilities .

Biodegradation Studies

  • Microbial degradation pathways for fluorocinnamic acids have been explored, highlighting potential environmental persistence .

Hazard CategoryGHS CodeSignal Word
Skin IrritationH315Warning
Eye IrritationH319Warning
Respiratory IrritationH335Warning

Ecological and Regulatory Considerations

Environmental Impact

  • Bioaccumulation: Low potential due to moderate log PP (~2.28) .

  • Mobility: Limited soil penetration owing to low water solubility .

Regulatory Status

  • Listed in the EPA Substance Registry System (CAS: 202865-71-2) .

  • Compliance with REACH and GHS standards required for industrial use .

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